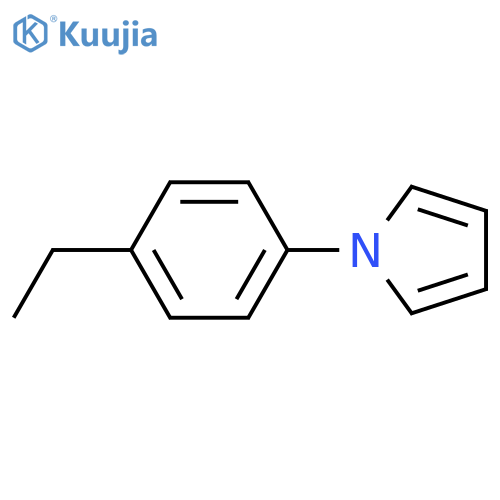Cas no 383137-78-8 (1-(4-Ethylphenyl)-1H-pyrrole)
1-(4-エチルフェニル)-1H-ピロールは、有機合成化学において重要な中間体として利用される化合物です。特に、医薬品や農薬、機能性材料の合成において、ピロール環とエチルフェニル基の特異な構造が反応性の多様性を提供します。本製品は高い純度と安定性を有し、精密な合成反応に適しています。また、そのユニークな骨格構造は、新規化合物設計における分子修飾の柔軟性を高めます。実験室規模から工業的生産まで、幅広い用途に対応可能な信頼性の高い試薬です。

1-(4-Ethylphenyl)-1H-pyrrole structure
商品名:1-(4-Ethylphenyl)-1H-pyrrole
1-(4-Ethylphenyl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1-(4-Ethyl-phenyl)-1H-pyrrole
- CS-0363631
- AKOS000285870
- 1-(4-ethylphenyl)-1H-pyrrole
- DTXSID501309737
- 1-(4-ethylphenyl)pyrrole
- AB01332783-02
- STK895521
- 383137-78-8
- BBL022294
- NCGC00340288-01
- SCHEMBL5603565
- 1-(4-Ethylphenyl)-1H-pyrrole
-
- インチ: InChI=1S/C12H13N/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-13/h3-10H,2H2,1H3
- InChIKey: HRTKQDKQUCWRGT-UHFFFAOYSA-N
- ほほえんだ: CCc1ccc(cc1)n2cccc2
計算された属性
- せいみつぶんしりょう: 171.104799419Da
- どういたいしつりょう: 171.104799419Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 4.9Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 265.2±19.0 °C at 760 mmHg
- フラッシュポイント: 114.2±21.5 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
1-(4-Ethylphenyl)-1H-pyrrole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Ethylphenyl)-1H-pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E939880-50mg |
1-(4-Ethylphenyl)-1H-pyrrole |
383137-78-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| Apollo Scientific | OR904389-1g |
1-(4-Ethylphenyl)-1H-pyrrole |
383137-78-8 | 95% | 1g |
£240.00 | 2023-09-02 | |
| TRC | E939880-500mg |
1-(4-Ethylphenyl)-1H-pyrrole |
383137-78-8 | 500mg |
$ 250.00 | 2022-06-05 | ||
| TRC | E939880-100mg |
1-(4-Ethylphenyl)-1H-pyrrole |
383137-78-8 | 100mg |
$ 70.00 | 2022-06-05 |
1-(4-Ethylphenyl)-1H-pyrrole 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
383137-78-8 (1-(4-Ethylphenyl)-1H-pyrrole) 関連製品
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 249916-07-2(Borreriagenin)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
